molecular formula C16H21N3OS B038035 N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide CAS No. 111203-82-8

N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide

Cat. No. B038035
CAS RN: 111203-82-8
M. Wt: 303.4 g/mol
InChI Key: HNHULXNWXJKDCM-UHFFFAOYSA-N
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Description

N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide, also known as THI, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. THI belongs to the class of imidazoline compounds, which have been found to have various biological activities, including anti-inflammatory and antihypertensive effects.

Mechanism of Action

The mechanism of action of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide is not fully understood. However, it has been proposed that N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide may exert its biological effects through the modulation of imidazoline receptors, which are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and inflammation.
Biochemical and Physiological Effects:
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have various biochemical and physiological effects. In animal studies, N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been shown to reduce blood pressure, improve glucose tolerance, and inhibit the expression of inflammatory cytokines in vivo. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide in lab experiments is its relatively low toxicity. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have low acute toxicity in animal studies. However, one limitation of using N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are various future directions for the research on N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide. One direction is to further investigate the mechanism of action of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide and its potential as a therapeutic agent for various diseases, including hypertension, diabetes, and cancer. Another direction is to develop new synthesis methods for N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide that may improve its yield and purity. Additionally, the development of new formulations of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide that may improve its solubility and bioavailability may also be an area of future research.

Synthesis Methods

The synthesis of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide involves the reaction between 4-(2-aminoethyl)benzene-1,2-diamine and hexanoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to form N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide. This method has been reported to yield high purity and good yields of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide.

Scientific Research Applications

N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have various biological activities, including anti-inflammatory, antihypertensive, and anti-tumor effects. In vitro studies have shown that N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide inhibits the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in lipopolysaccharide-stimulated macrophages. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells in vitro.

properties

CAS RN

111203-82-8

Product Name

N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-hexyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide

InChI

InChI=1S/C16H21N3OS/c1-2-3-4-5-10-17-15(20)13-6-8-14(9-7-13)19-12-11-18-16(19)21/h6-9,11-12H,2-5,10H2,1H3,(H,17,20)(H,18,21)

InChI Key

HNHULXNWXJKDCM-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S

synonyms

N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide

Origin of Product

United States

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